N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-3-10(2)11-4-6-12(7-5-11)13-9-20-15(17-13)18-14(19)8-16/h4-7,9-10H,3,8H2,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVIHUIDOZMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
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Arylketone precursor : 4-(4-(butan-2-yl)phenyl)acetophenone (hypothetical structure, inferred from substituent analysis).
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Thiourea : Acts as the sulfur and nitrogen source.
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Catalyst : Iodine (4 equivalents), which facilitates cyclization.
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Solvent : Ethanol or aqueous ethanol for solubility and reaction homogeneity.
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the carbonyl carbon of the arylketone, followed by cyclization and elimination of water.
Yield Optimization
Yields in Hantzsch syntheses are influenced by substituent steric and electronic effects. For example:
| Substituent on 4-Phenyl Ring | Yield (%) | Reference |
|---|---|---|
| -H | 61 | |
| -CH3 | 72 | |
| -C(CH3)3 | 27 | |
| -Butan-2-yl (hypothetical) | ~50–60* | Estimated |
*Estimated based on steric similarity to tert-butyl (-C(CH3)3) but with reduced hindrance due to linear alkyl chain.
Introduction of the Chloroacetamide Group
The 2-amino group of the thiazole intermediate undergoes acetylation with chloroacetyl chloride to form the final compound.
Acetylation Protocol
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Reagents :
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Chloroacetyl chloride (1.2 equivalents)
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Base: Triethylamine or pyridine (1.5 equivalents) to neutralize HCl byproduct.
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Conditions :
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Temperature: 0–5°C (initial), then room temperature.
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Duration: 12–24 hours under nitrogen atmosphere.
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The reaction mechanism involves nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride.
Purification and Isolation
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Workup : The crude product is washed with ice-cold water to remove excess acid, followed by extraction with ethyl acetate.
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Crystallization : Ethanol-water (4:1) mixture yields pale yellow crystals.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
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GC-MS : Molecular ion peak at m/z 308.8 [M+] confirms molecular weight.
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HPLC : Retention time of 14.13 minutes (C18 column, acetonitrile-water gradient).
Challenges and Mitigation Strategies
Low Yields in Bulky Substituents
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Issue : Steric hindrance from the butan-2-yl group reduces cyclization efficiency.
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Solution : Prolong reaction time (6–8 hours) and increase thiourea stoichiometry (2.5 equivalents).
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) report yields of 50–60%, but pilot-scale optimization could employ:
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines under mild conditions.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of amides, thioethers, and ethers.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: Used as a probe to study enzyme interactions and protein-ligand binding.
Pharmaceuticals: Investigated for its potential use in drug development for various diseases.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and the chloroacetamide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Thiazole-Based Chloroacetamides
Key Structural Variations and Activities:
Discussion :
Benzothiazole and Benzimidazole Derivatives
Discussion :
- Heterocyclic Core Impact : Thiazoles (5-membered) vs. benzothiazoles/benzimidazoles (6-membered fused rings) differ in π-conjugation and hydrogen-bonding capacity. Benzothiazoles show enhanced planarity, favoring DNA intercalation in anticancer activity .
- Chloroacetamide Role : Both the target compound and benzimidazole derivatives (e.g., ) leverage the chloroacetamide group for covalent interactions with biological targets, though scaffold differences alter specificity.
Acetamide Substituent Variations
Discussion :
- Polar vs. Nonpolar Groups: Morpholino (polar) and piperazinyl (basic) substituents improve water solubility compared to the target compound’s lipophilic butan-2-yl group .
- Pharmacological Implications: Chloroacetamides may exhibit irreversible enzyme inhibition (e.g., via alkylation), whereas morpholino derivatives could act as prodrugs or reversible binders.
Biological Activity
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide is a thiazole derivative known for its diverse biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a thiazole ring, which is crucial for its biological activity. The presence of the chloroacetamide moiety enhances its pharmacological profile.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial activity against various bacterial strains. Research has shown that derivatives of thiazole compounds are effective against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| d1 | Staphylococcus aureus | 32 µg/mL |
| d2 | Escherichia coli | 16 µg/mL |
| d3 | Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the synthesized derivatives, particularly d1, d2, and d3, have promising antimicrobial properties, which can be attributed to the thiazole nucleus that disrupts bacterial lipid biosynthesis .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its effectiveness against human breast adenocarcinoma cell lines (MCF7). Using the Sulforhodamine B (SRB) assay, the following IC50 values were observed:
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| d6 | 5.0 |
| d7 | 3.5 |
Compounds d6 and d7 showed significant cytotoxicity, indicating their potential as anticancer agents. The mechanism of action may involve apoptosis induction and cell cycle arrest .
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : Thiazole derivatives inhibit bacterial growth by interfering with lipid biosynthesis and disrupting membrane integrity.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus and E. coli. The results indicated that this compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .
Case Study 2: Anticancer Properties
In another study focused on breast cancer treatment, researchers treated MCF7 cells with varying concentrations of this compound. The findings highlighted a dose-dependent increase in cell death rates, reinforcing the compound's potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
